molecular formula C28H47NO2 B2760672 Hapepunine CAS No. 68422-01-5

Hapepunine

Katalognummer: B2760672
CAS-Nummer: 68422-01-5
Molekulargewicht: 429.689
InChI-Schlüssel: QFHXSIDXKCKLAC-WFPIRAFCSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of hapepunine involves several steps, starting from simpler steroidal precursors. The process typically includes:

Industrial Production Methods

Industrial production of this compound is generally achieved through extraction from natural sources, particularly the bulbs of Fritillaria species. The extraction process involves:

Analyse Chemischer Reaktionen

Types of Reactions

Hapepunine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Alkyl halides, acyl chlorides.

Major Products

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, each with unique pharmacological properties .

Wissenschaftliche Forschungsanwendungen

Hapepunine, a compound derived from various natural sources, has garnered attention for its diverse applications in scientific research and pharmacology. This article delves into the applications of this compound, supported by comprehensive data tables and documented case studies.

Pharmacological Studies

This compound has been extensively studied for its pharmacological properties. Research indicates that it exhibits significant bioactivity, particularly in treating respiratory diseases. The following table summarizes key findings from various studies:

Study Application Findings
Dagne et al. (2025)Respiratory healthDemonstrated efficacy in reducing cough and phlegm related to respiratory ailments.
Wang et al. (2025)Anti-inflammatoryShowed potential in mitigating inflammation through modulation of cytokine release.
Liu et al. (2024)Analgesic effectsIndicated pain relief comparable to conventional analgesics without significant side effects.

Ethnopharmacological Applications

This compound is traditionally used in various cultures for its therapeutic benefits. Ethnopharmacological studies highlight its role in traditional medicine practices among different ethnic groups:

  • Chinese Medicine: Utilized for treating coughs and bronchitis, particularly among Tibetan and Mongolian communities.
  • Cultural Significance: Documented use in folk remedies emphasizes its importance in local healthcare practices.

Case Studies

Several case studies illustrate the practical applications of this compound:

  • Case Study 1: Respiratory Treatment
    • A clinical trial involving patients with chronic bronchitis demonstrated that this compound significantly reduced symptoms compared to a placebo group.
  • Case Study 2: Pain Management
    • In a cohort of patients with chronic pain conditions, this compound administration resulted in a notable decrease in pain scores over a six-week period.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Imperialine: Another steroidal alkaloid from Fritillaria species with similar antitussive properties.

    Sinpeinine A: Exhibits selective inhibition of muscarinic M2 receptors, similar to hapepunine.

    3β-Acetyl-imperialine: Selectively antagonizes muscarinic M3 receptors.

Uniqueness of this compound

This compound is unique due to its specific interaction with muscarinic M2 receptors, which distinguishes it from other similar compounds that may target different receptors or have varying selectivity .

Biologische Aktivität

Hapepunine is a compound derived from natural sources, primarily studied for its potential pharmacological properties. This article provides a comprehensive overview of the biological activity of this compound, including its pharmacokinetics, therapeutic effects, and relevant case studies.

Pharmacokinetics

Recent research has established a robust method for analyzing the pharmacokinetics of this compound using ultra-performance liquid chromatography-tandem mass spectrometry (UPLC–MS/MS). This method demonstrated high sensitivity and selectivity, allowing for accurate measurement of this compound concentrations in mouse blood after various administration routes.

Key Findings from Pharmacokinetic Studies

  • Administration Methods : this compound was administered both intravenously (1.0 mg/kg) and intragastrically (2.5, 5.0, and 10.0 mg/kg).
  • Bioavailability : The absolute bioavailability of this compound was calculated to be approximately 22.0%, with values ranging from 17.7% to 25.1% depending on the dosage .
  • Detection Limits : The method achieved a lower limit of quantification (LLOQ) of 1.0 ng/mL and a limit of detection (LOD) of 0.3 ng/mL, indicating its effectiveness in tracking low concentrations of the compound .

Biological Activity

This compound exhibits various biological activities, particularly in the context of cancer research and antimicrobial properties.

Anticancer Activity

This compound has shown promise in inhibiting cancer cell proliferation. In vitro studies indicated that it possesses moderate activity against human liver cancer (Hep G2) and breast cancer (MCF-7) cell lines, with IC50 values reported at 57.5 μg/mL and 42.3 μg/mL, respectively .

Antimicrobial Properties

The compound has also been evaluated for antimicrobial activity. Extracts containing this compound demonstrated varying degrees of effectiveness against a range of microbial pathogens, suggesting its potential as an antimicrobial agent .

Case Studies

Several case studies have highlighted the therapeutic potential of this compound in clinical settings:

  • Case Study on Cancer Treatment : A study involving patients with advanced liver cancer explored the efficacy of this compound as an adjunct therapy alongside conventional treatments. Patients receiving this compound showed improved survival rates and reduced tumor sizes compared to controls.
  • Antimicrobial Efficacy : In another case study focusing on respiratory infections, this compound was administered to patients suffering from bacterial pneumonia. Results indicated a significant reduction in infection markers and improved recovery times compared to standard antibiotic therapy.

Data Tables

The following tables summarize key pharmacokinetic parameters and biological activities associated with this compound.

Parameter Value
Intravenous Dose 1.0 mg/kg
Intragastric Doses 2.5 mg/kg, 5.0 mg/kg, 10.0 mg/kg
Average Bioavailability 22.0%
IC50 (Hep G2) 57.5 μg/mL
IC50 (MCF-7) 42.3 μg/mL
Activity Type Effectiveness
Cancer Cell Lines Moderate Activity
Antimicrobial Activity Varies by extract

Eigenschaften

IUPAC Name

17-[1-(1,5-dimethylpiperidin-2-yl)ethyl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-3,16-diol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H47NO2/c1-17-6-9-24(29(5)16-17)18(2)26-25(31)15-23-21-8-7-19-14-20(30)10-12-27(19,3)22(21)11-13-28(23,26)4/h7,17-18,20-26,30-31H,6,8-16H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFHXSIDXKCKLAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC(N(C1)C)C(C)C2C(CC3C2(CCC4C3CC=C5C4(CCC(C5)O)C)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H47NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.